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molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B1607155 Ethyl (4-formylphenoxy)acetate CAS No. 51264-69-8

Ethyl (4-formylphenoxy)acetate

Cat. No. B1607155
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Patent
US04751244

Procedure details

p-Hydroxybenzaldehyde (122 g, 1 mole), ethyl bromoacetate (167 g, 1 mole), potassium carborate (138 g, 1 mole) and acetone (500 ml) were united, stirred and refluxed for 3 hours. The reaction mixture was poured into crushed ice (2 kg). The solid that separates was removed by filtrations, washed with water, dried and recrystallized from ethanol to give 157 g of product, m.p. 41°-42° C.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
product

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[K]>CC(C)=O>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][CH:4]=1)=[O:7] |^1:16|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
167 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
The solid that separates was removed by filtrations
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
product
Type
product
Smiles
C(=O)C1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 157 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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